N-[3-(acetylamino)phenyl]-3-(benzoylamino)-4-methylbenzamide
Overview
Description
N-[3-(acetylamino)phenyl]-3-(benzoylamino)-4-methylbenzamide, commonly known as ABT-737, is a small molecule inhibitor that targets B-cell lymphoma 2 (Bcl-2), a protein that plays a crucial role in the regulation of apoptosis. ABT-737 has shown potential in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors.
Mechanism of Action
ABT-737 works by binding to N-[3-(acetylamino)phenyl]-3-(benzoylamino)-4-methylbenzamide, a protein that plays a key role in the regulation of apoptosis. N-[3-(acetylamino)phenyl]-3-(benzoylamino)-4-methylbenzamide is overexpressed in many types of cancer, leading to the suppression of apoptosis and the promotion of cancer cell survival. By binding to N-[3-(acetylamino)phenyl]-3-(benzoylamino)-4-methylbenzamide, ABT-737 disrupts the protein-protein interactions that keep N-[3-(acetylamino)phenyl]-3-(benzoylamino)-4-methylbenzamide in its active form, leading to the activation of the apoptosis pathway and the induction of cancer cell death.
Biochemical and Physiological Effects:
ABT-737 has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. The drug has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition, ABT-737 has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
ABT-737 has several advantages for lab experiments, including its high potency and specificity for N-[3-(acetylamino)phenyl]-3-(benzoylamino)-4-methylbenzamide. However, the drug has limited solubility in water, which can make it difficult to work with in certain experiments. In addition, ABT-737 has a short half-life in vivo, which can limit its effectiveness in animal models.
Future Directions
There are several future directions for the study of ABT-737. One area of research is the development of more potent and selective N-[3-(acetylamino)phenyl]-3-(benzoylamino)-4-methylbenzamide inhibitors that can overcome the limitations of ABT-737. Another area of research is the identification of biomarkers that can predict the response of cancer cells to ABT-737. Finally, the combination of ABT-737 with other cancer treatments, such as immunotherapy, is an area of active investigation.
Conclusion:
ABT-737 is a promising small molecule inhibitor that targets N-[3-(acetylamino)phenyl]-3-(benzoylamino)-4-methylbenzamide and has shown potential in the treatment of various types of cancer. The drug works by inducing apoptosis in cancer cells and has minimal toxicity in normal cells. While there are some limitations to working with ABT-737 in lab experiments, there are several future directions for the study of the drug, including the development of more potent and selective inhibitors and the combination with other cancer treatments.
Scientific Research Applications
ABT-737 has been extensively studied for its potential use in cancer treatment. The drug has shown promising results in preclinical studies, demonstrating its ability to induce apoptosis in cancer cells. ABT-737 has been shown to be effective against a wide range of cancer types, including leukemia, lymphoma, and solid tumors.
properties
IUPAC Name |
N-(3-acetamidophenyl)-3-benzamido-4-methylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-15-11-12-18(13-21(15)26-22(28)17-7-4-3-5-8-17)23(29)25-20-10-6-9-19(14-20)24-16(2)27/h3-14H,1-2H3,(H,24,27)(H,25,29)(H,26,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEPLNGPHVGHGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.